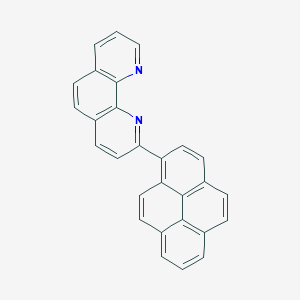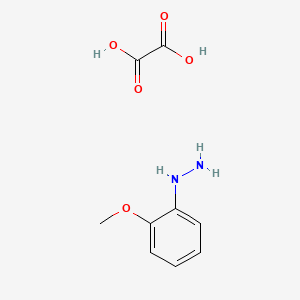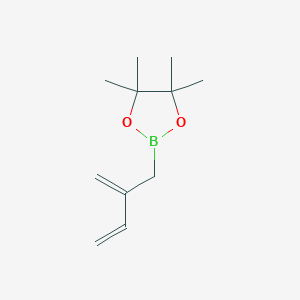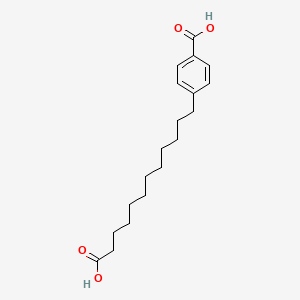
4-(11-Carboxyundecyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(11-Carboxyundecyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids. It features a benzoic acid moiety attached to an undecyl chain with a terminal carboxyl group. This compound is of interest due to its unique structure, which combines the properties of both benzoic acid and long-chain carboxylic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(11-Carboxyundecyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid and 11-bromoundecanoic acid.
Reaction: The benzoic acid is subjected to a Friedel-Crafts acylation reaction with 11-bromoundecanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(11-Carboxyundecyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(11-Carboxyundecyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(11-Carboxyundecyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl groups can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The long undecyl chain allows the compound to integrate into lipid bilayers, affecting membrane properties and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with a single carboxyl group.
Undecanoic Acid: A long-chain carboxylic acid with a single carboxyl group at the end of an undecyl chain.
4-(10-Carboxydecyl)benzoic Acid: Similar structure but with a shorter decyl chain.
Uniqueness
4-(11-Carboxyundecyl)benzoic acid is unique due to its combination of a benzoic acid moiety and a long undecyl chain, providing both aromatic and aliphatic properties. This dual nature allows it to participate in a wide range of chemical reactions and interact with various biological systems, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C19H28O4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-(11-carboxyundecyl)benzoic acid |
InChI |
InChI=1S/C19H28O4/c20-18(21)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)19(22)23/h12-15H,1-11H2,(H,20,21)(H,22,23) |
Clave InChI |
GUCYIQLUWWTRLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
![5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B12831781.png)


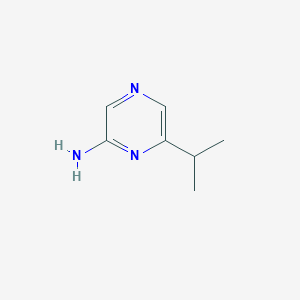

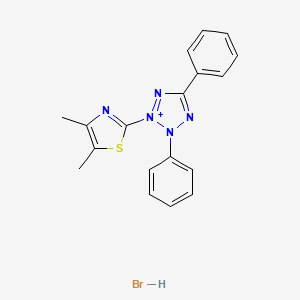
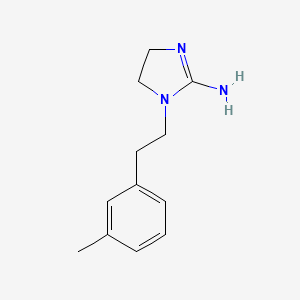
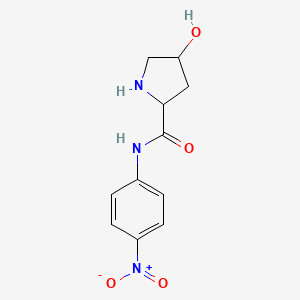
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)

